tert-Butyl [1-(3-bromobenzyl)piperidin-4-yl]methylcarbamate
Description
tert-Butyl [1-(3-bromobenzyl)piperidin-4-yl]methylcarbamate is a carbamate-protected piperidine derivative featuring a 3-bromobenzyl substituent on the piperidine nitrogen. This compound is structurally characterized by:
- A tert-butyl carbamate group (Boc) providing steric protection for the amine.
- A piperidine ring substituted at the 4-position with a methyl group linked to the carbamate.
- A 3-bromobenzyl group attached to the piperidine nitrogen, introducing aromaticity and electron-withdrawing bromine.
The Boc group enhances solubility in organic solvents, while the bromine atom may facilitate participation in cross-coupling reactions, such as Suzuki-Miyaura couplings .
Properties
IUPAC Name |
tert-butyl N-[[1-[(3-bromophenyl)methyl]piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)20-12-14-7-9-21(10-8-14)13-15-5-4-6-16(19)11-15/h4-6,11,14H,7-10,12-13H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVCEYJOBHBZCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101120337 | |
| Record name | Carbamic acid, N-[[1-[(3-bromophenyl)methyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101120337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286274-02-9 | |
| Record name | Carbamic acid, N-[[1-[(3-bromophenyl)methyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286274-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[1-[(3-bromophenyl)methyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101120337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl [1-(3-bromobenzyl)piperidin-4-yl]methylcarbamate typically involves the reaction of tert-butyl carbamate with 1-(3-bromobenzyl)piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, like dimethylformamide or tetrahydrofuran . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
tert-Butyl [1-(3-bromobenzyl)piperidin-4-yl]methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The piperidine ring can undergo oxidation to form N-oxide derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the piperidine ring.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to tert-butyl [1-(3-bromobenzyl)piperidin-4-yl]methylcarbamate. For instance, a related compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, which is crucial given the rising antibiotic resistance globally. The compound showed selectivity towards bacterial cells over mammalian cells, indicating a potential for developing new antimicrobial agents that minimize toxicity to human cells .
Key Findings:
- Selectivity: High selectivity for bacterial cells over mammalian cells.
- Resistance: Effective against multidrug-resistant strains.
- Potential Applications: Development of new antibiotics.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases. A study explored a structurally similar compound that inhibited amyloid-beta aggregation, which is implicated in Alzheimer's disease. This compound exhibited protective effects on astrocytes against amyloid-beta-induced toxicity by reducing inflammatory markers such as TNF-α and free radicals .
Research Insights:
- Mechanism of Action: Inhibition of β-secretase and acetylcholinesterase activities.
- In Vitro Studies: Demonstrated moderate protective effects in astrocytes.
- In Vivo Studies: Limited efficacy observed in animal models compared to established treatments.
Anti-inflammatory Properties
Another critical application of this compound lies in its potential as an anti-inflammatory agent. Research indicates that compounds with similar piperidine structures can modulate inflammatory pathways, particularly through the inhibition of the NLRP3 inflammasome, which plays a vital role in inflammatory responses .
Summary of Anti-inflammatory Research:
- Inflammasome Inhibition: Compounds showed the ability to inhibit NLRP3-dependent IL-1β release.
- Cellular Models: Evaluated using differentiated THP-1 cells to assess pyroptotic cell death.
- Therapeutic Potential: Could be beneficial in treating chronic inflammatory diseases.
Case Studies and Experimental Data
To further understand the applications of this compound, several case studies and experimental data can be summarized:
Mechanism of Action
The mechanism of action of tert-Butyl [1-(3-bromobenzyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Nitrogen
tert-Butyl [1-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate (CAS: 1286274-18-7)
- Substituent : 2-fluorobenzyl (vs. 3-bromobenzyl).
- Molecular Weight : 322.4 g/mol (C₁₈H₂₇FN₂O₂) .
- Key Differences: Electronic Effects: Fluorine is electron-withdrawing but less polarizable than bromine. Applications: Likely used in medicinal chemistry for kinase inhibition, similar to pyrazolo-pyrimidine derivatives in .
tert-Butyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]methylcarbamate
- Substituent : Pyridin-3-ylmethyl (heteroaromatic vs. brominated aromatic).
- Key Differences :
Variations in Piperidine Substituents
tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate (CAS: 1774897-54-9)
Comparative Data Table
Biological Activity
tert-Butyl [1-(3-bromobenzyl)piperidin-4-yl]methylcarbamate is a chemical compound that has garnered attention in medicinal chemistry and pharmacology for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and research findings, providing a comprehensive overview of its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C18H27BrN2O2, with a molar mass of 383.32 g/mol. The compound features:
- Piperidine Ring : A six-membered ring containing nitrogen that plays a crucial role in its biological activity.
- Bromobenzyl Substituent : Enhances binding affinity to biological targets.
- Tert-butyl Group : Influences the compound's stability and solubility.
Synthesis
The synthesis of this compound typically involves a multi-step process:
- Starting Material : tert-butyl-4-hydroxypiperidine-1-carboxylate.
- Reactions : Various reactions are conducted to introduce the bromobenzyl group and form the carbamate linkage.
- Purification : The final product is purified using techniques such as chromatography.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity:
- In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, inducing apoptosis and inhibiting cell proliferation.
- In Vivo Studies : Animal models demonstrate tumor regression when treated with this compound, suggesting its potential as an anticancer agent.
Neuroprotective Effects
The compound is also being investigated for its neuroprotective properties:
- Mechanism of Action : It may modulate neurotransmitter levels and protect neurons from oxidative stress and excitotoxicity.
- Behavioral Improvements : In rodent models, treatment with the compound has led to improvements in cognitive function and motor coordination .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Preliminary studies suggest that it inhibits key enzymes involved in cancer cell proliferation and neurodegeneration.
- Signal Pathway Modulation : The compound may affect pathways such as PI3K/Akt and MAPK, which are critical in cell survival and apoptosis .
Data Table: Biological Activity Overview
| Activity Type | In Vitro Evidence | In Vivo Evidence | Mechanism of Action |
|---|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | Tumor regression in xenograft models | Apoptosis induction, enzyme inhibition |
| Neuroprotection | Protection against oxidative stress | Cognitive improvement in rodents | Modulation of neurotransmitter levels |
Case Studies
Several studies have focused on the biological activity of this compound:
- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited growth in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Neuroprotective Role : Research highlighted in MDPI indicated that the compound could protect neurons from excitotoxic damage, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Q & A
Q. What are optimized synthetic routes for tert-Butyl [1-(3-bromobenzyl)piperidin-4-yl]methylcarbamate, and how can purity be maximized?
- Methodological Answer : The synthesis involves three key steps:
Condensation : React 3-bromobenzyl chloride with 4-(methylcarbamate)-piperidine in dichloromethane (DCM) using triethylamine (TEA) as a base catalyst to form the benzyl-piperidine intermediate .
Protection : Introduce the tert-butoxycarbonyl (BOC) group via reaction with di-tert-butyl dicarbonate (Boc₂O) under inert atmosphere to prevent deprotection .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.4 in 7:3 hexane:EtOAc) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (CDCl₃) should show distinct peaks: δ 7.3–7.1 (m, aromatic H from 3-bromobenzyl), δ 4.1–3.8 (m, piperidinyl CH₂), δ 1.4 (s, BOC CH₃) .
- HRMS : Exact mass calculated for C₁₉H₂₇BrN₂O₂: 394.1215 (M+H⁺). Deviations >5 ppm suggest impurities .
- IR Spectroscopy : Confirm BOC carbonyl stretch at ~1680–1700 cm⁻¹ and absence of free amine (N-H) at ~3300 cm⁻¹ .
Advanced Research Questions
Q. How can the bromo substituent be functionalized for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to replace Br with aryl groups. Optimize molar ratios (1:1.2 substrate:boronic acid) to minimize byproducts .
- Nucleophilic Substitution : Replace Br with amines (e.g., piperazine) using K₂CO₃ in DMF at 60°C. Monitor via LCMS for intermediate azide formation if Staudinger conditions are applied .
Q. How to resolve contradictions in reaction yields during scale-up from milligram to gram quantities?
- Methodological Answer :
- Continuous Flow Synthesis : Implement a microreactor system (0.5 mL/min flow rate) to enhance heat/mass transfer and reduce side reactions (e.g., BOC deprotection) observed in batch processes .
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor intermediate formation and adjust reagent stoichiometry dynamically .
Q. What strategies mitigate piperidine ring conformational instability in solution?
- Methodological Answer :
- Low-Temperature NMR : Acquire ¹³C NMR at −20°C to "freeze" chair-boat interconversion and assign axial/equatorial protons unambiguously .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict dominant conformers and correlate with experimental NOESY data .
Biological and Mechanistic Questions
Q. How to evaluate this compound’s interaction with neurological targets (e.g., GPCRs)?
- Methodological Answer :
- Radioligand Binding Assays : Use ³H-labeled compounds in competition assays with human dopamine D₂ receptors (expressed in HEK293 cells). Calculate IC₅₀ via nonlinear regression (GraphPad Prism) .
- Calcium Flux Assays : Transfect cells with Gα₁₆-coupled receptors and measure intracellular Ca²⁺ changes (Fluo-4 AM dye) upon compound addition .
Q. What metabolic stability assays are recommended for preclinical profiling?
- Methodological Answer :
- Microsomal Incubation : Incubate compound (1 µM) with rat liver microsomes (0.5 mg/mL) and NADPH. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Half-life <30 min indicates rapid metabolism .
Safety and Handling
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
